t-Boc-aminooxy-PEG1-Propargyl
Overview
Description
t-Boc-aminooxy-PEG1-Propargyl is a compound used in click chemistry as a polyethylene glycol linker. It contains a t-Boc-aminooxy group and a propargyl group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage. The t-Boc-aminooxy group can be deprotected under mild acidic conditions and then react with an aldehyde or ketone group to form a stable oxime linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Boc-aminooxy-PEG1-Propargyl is synthesized through a series of chemical reactions. The synthesis typically involves the following steps:
Protection of the aminooxy group: The aminooxy group is protected with a t-Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Attachment of the PEG linker: The protected aminooxy group is then attached to a polyethylene glycol (PEG) linker.
Introduction of the propargyl group: The propargyl group is introduced to the PEG linker, completing the synthesis of this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection of the aminooxy group: Using large quantities of t-Boc protecting agents.
PEG linker attachment: Utilizing industrial-grade PEG linkers.
Propargyl group introduction: Employing efficient methods to introduce the propargyl group, ensuring high yield and purity
Chemical Reactions Analysis
Types of Reactions
t-Boc-aminooxy-PEG1-Propargyl undergoes several types of chemical reactions:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne click chemistry to form stable triazole linkages.
Deprotection: The t-Boc-aminooxy group can be deprotected under mild acidic conditions.
Oxime Formation: The deprotected aminooxy group reacts with aldehyde or ketone groups to form stable oxime linkages
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Mild Acids: Employed for deprotecting the t-Boc-aminooxy group.
Aldehydes and Ketones: React with the deprotected aminooxy group to form oxime linkages
Major Products
Triazole Linkages: Formed from click chemistry reactions.
Oxime Linkages: Resulting from reactions with aldehydes or ketones
Scientific Research Applications
t-Boc-aminooxy-PEG1-Propargyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in click chemistry for synthesizing complex molecules.
Biology: Facilitates the conjugation of biomolecules, aiding in the study of biological processes.
Medicine: Employed in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of t-Boc-aminooxy-PEG1-Propargyl involves:
Click Chemistry: The propargyl group reacts with azide-bearing compounds to form stable triazole linkages, facilitating the conjugation of various molecules.
Oxime Formation: The deprotected aminooxy group reacts with aldehyde or ketone groups to form stable oxime linkages, enabling the attachment of different functional groups
Comparison with Similar Compounds
t-Boc-aminooxy-PEG1-Propargyl is unique due to its combination of a t-Boc-aminooxy group and a propargyl group, which allows for versatile chemical reactions. Similar compounds include:
t-Boc-Aminooxy-PEG2-Alcohol: Contains an alcohol group instead of a propargyl group.
t-Boc-Aminooxy-PEG2-Amine: Features an amine group in place of the propargyl group.
t-Boc-Aminooxy-PEG2-Azide: Has an azide group instead of a propargyl group
These compounds share similar properties but differ in their functional groups, which influence their reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-(2-prop-2-ynoxyethoxy)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-6-13-7-8-14-11-9(12)15-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSAQUGQZCPQSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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